N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride
Overview
Description
N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride, also known as DFPP or TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic benefits. DFPP is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and has been shown to have promising results in preclinical studies for the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride and its analogs can be synthesized using various starting materials and methods. For instance, Zheng Rui (2010) explored the synthesis of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield (Zheng Rui, 2010).
Chemical Modifications and Properties : The introduction of fluorine atoms and other modifications in the piperidine-2-carboxamide structure can significantly alter the compound's pharmacological properties. Vorberg et al. (2016) investigated how fluorine substitution affects basicity, lipophilicity, and oxidative degradation (Vorberg et al., 2016).
Biological and Pharmacological Research
Receptor Interactions : Some derivatives of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride interact with specific receptors. For example, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor (Shim et al., 2002).
Synthesis for Specific Biological Targets : The synthesis of compounds for targeting specific biological receptors is an area of interest. For instance, Fu Xiaobin (2012) synthesized Ropivacaine hydrochloride from piperidin-2-carboxylic acid for its anesthetic properties (Fu Xiaobin, 2012).
Potential Therapeutic Applications : Certain analogs of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride have shown potential in therapeutic applications. Hildebrandt et al. (2003) studied the anti-obesity effects of a cannabinoid CB1 receptor antagonist in diet-induced obese mice (Hildebrandt et al., 2003).
Mechanism of Action
- Piperidine derivatives, including N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride, have been investigated for their anticancer properties. These compounds may interact with specific cellular components or signaling pathways involved in cancer progression .
- Piperidine derivatives have been shown to activate signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3k/Akt (phosphoinositide 3-kinase/protein kinase B). These pathways play critical roles in cancer progression, including cell survival, proliferation, and inflammation .
- Additionally, some piperidine-based compounds induce apoptosis (programmed cell death) through caspase-dependent pathways. It’s plausible that N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride may exhibit similar effects .
Target of Action
Mode of Action
properties
IUPAC Name |
N-(3,5-difluorophenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11;/h5-7,11,15H,1-4H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMGRSDBEPJPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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